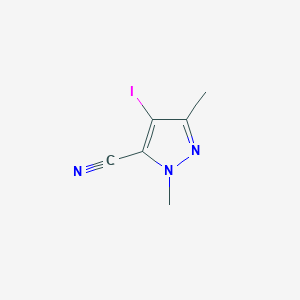

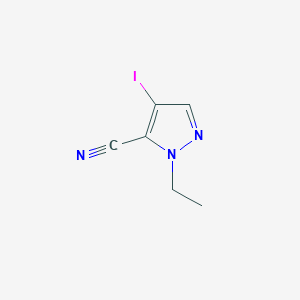

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Descripción general

Descripción

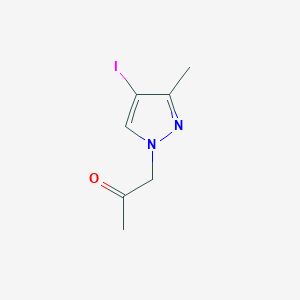

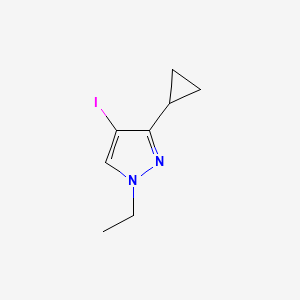

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a chemical compound with the CAS Number: 1354704-06-5 . It has a molecular weight of 247.04 . This compound is a valuable intermediate for the synthesis of biologically active compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 . This indicates that the compound has a pyrazole ring with iodine and nitrile substituents, and two methyl groups attached to the pyrazole ring .Aplicaciones Científicas De Investigación

Heterobiaryls Synthesis

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile serves as a valuable intermediate for the synthesis of heterobiaryls. Researchers have employed it in indium-mediated reactions to construct complex biaryl structures. These heterobiaryls play essential roles in drug discovery and materials science .

Transition-Metal-Catalyzed Reactions

The compound has been explored in transition-metal-catalyzed reactions. These methods allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. Researchers have used palladium, copper, and other transition metals to functionalize the pyrazole ring, leading to diverse derivatives .

Antibacterial and Antifungal Properties

Studies have investigated the biological activities of pyrazole derivatives, including 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. Some derivatives exhibit promising antibacterial and antifungal properties. Researchers continue to explore their potential as novel antimicrobial agents .

Photoredox Reactions

Photoredox chemistry has gained attention due to its mild reaction conditions and functional group tolerance. Researchers have utilized 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in photoredox reactions to access diverse pyrazole-based compounds. These reactions often involve visible light activation and provide efficient synthetic routes .

Multicomponent Processes

One-pot multicomponent reactions (MCRs) offer streamlined approaches to compound synthesis. Scientists have employed 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in MCRs, combining multiple reactants in a single step. These versatile processes enable rapid access to structurally complex molecules .

Drug Discovery and Medicinal Chemistry

Given the compound’s unique structure, researchers explore its potential as a scaffold for drug development. By modifying the pyrazole moiety, they aim to create novel compounds with specific pharmacological activities. These efforts contribute to the field of medicinal chemistry .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the exact mechanisms and downstream effects are subject to ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

4-iodo-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUGRLBPFJTATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

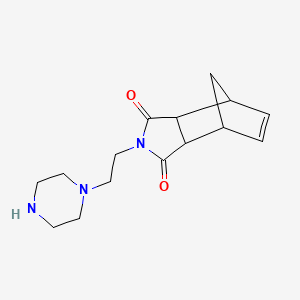

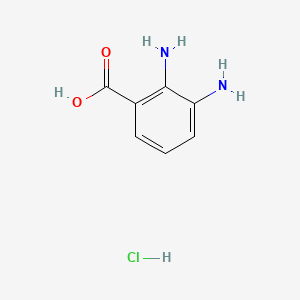

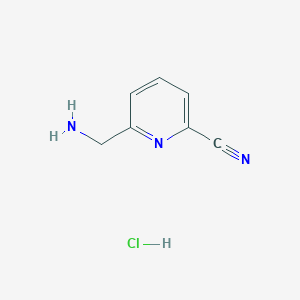

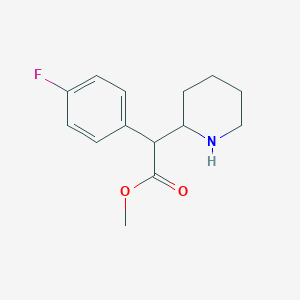

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)

![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)

![4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3235672.png)